molecular formula C24H21ClN2O4 B5334196 (5E)-3-(3-chlorophenyl)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione

(5E)-3-(3-chlorophenyl)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione

Cat. No.: B5334196
M. Wt: 436.9 g/mol
InChI Key: BVLFFKVLISBJNK-DEDYPNTBSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy group, and multiple alkyne and alkene functionalities. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the chlorophenyl group and the benzylidene moiety. The final steps involve the addition of the ethoxy group and the alkyne and alkene functionalities. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-chlorophenyl)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield epoxides, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

(5E)-3-(3-chlorophenyl)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-(3-chlorophenyl)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione is unique due to its combination of alkyne, alkene, and chlorophenyl functionalities, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications .

Properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(3-ethoxy-5-prop-2-enyl-4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4/c1-4-8-17-12-16(14-21(30-6-3)22(17)31-11-5-2)13-20-23(28)27(24(29)26-20)19-10-7-9-18(25)15-19/h2,4,7,9-10,12-15H,1,6,8,11H2,3H3,(H,26,29)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLFFKVLISBJNK-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC#C)CC=C)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC#C)CC=C)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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